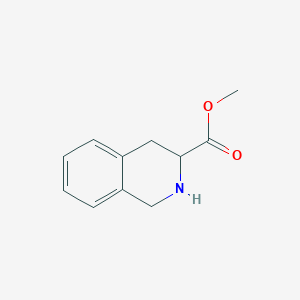

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000757 |

Source

|

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79815-19-3, 57060-86-3 |

Source

|

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Enantioselective Synthesis of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Abstract

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (THIQ-3-COOMe) is a conformationally constrained analog of the amino acid phenylalanine. Its enantiomerically pure forms, particularly the (S)-enantiomer, are pivotal building blocks in medicinal chemistry and drug development. The rigid scaffold of the THIQ system allows for the precise spatial orientation of pharmacophoric elements, making it a valuable component in the design of peptidomimetics, protease inhibitors, and other therapeutic agents. This technical guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of this important molecule, designed for researchers, chemists, and professionals in drug development. We will dissect three principal and field-proven strategies: leveraging the chiral pool, diastereoselective synthesis using chiral auxiliaries, and catalytic asymmetric synthesis. Each section explains the fundamental principles, offers detailed experimental protocols, and presents a critical analysis of the method's advantages and limitations.

Introduction: The Significance of Chiral THIQ-3-Carboxylic Acid Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] When incorporating a carboxylic acid moiety at the C3 position, the resulting molecule, THIQ-3-carboxylic acid (Tic), becomes a constrained mimetic of phenylalanine. This structural rigidity is highly desirable in drug design as it can lead to enhanced binding affinity, improved metabolic stability, and better oral bioavailability by locking the molecule into a bioactive conformation. The stereochemistry at the C3 position is often critical for biological activity, necessitating robust and efficient methods for enantioselective synthesis. This guide focuses on the methyl ester of Tic, a common intermediate that is readily synthesized and can be hydrolyzed or further derivatized as needed.

Strategy I: Chiral Pool Synthesis via the Pictet-Spengler Reaction

The most direct and atom-economical approach to enantiopure methyl (S)- or (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is to start from the corresponding enantiomer of a readily available amino acid, typically L- or D-phenylalanine. This "chiral pool" approach leverages the stereocenter already present in the starting material. The key transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde (in this case, formaldehyde) followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[2][3]

Mechanistic Rationale

The reaction begins with the formation of an imine between the primary amine of the phenylalanine methyl ester and formaldehyde. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the phenylalanine moiety then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the new C-C bond and close the six-membered ring. A final deprotonation step re-aromatizes the system, yielding the desired THIQ product. While this method is conceptually straightforward, a key consideration is the potential for racemization at the stereogenic center under the acidic and sometimes harsh reaction conditions.[4] Careful optimization of acid catalyst, temperature, and reaction time is crucial to preserve the enantiomeric integrity of the starting material.

Diagram 1: Pictet-Spengler Reaction Workflow

A logical flow diagram illustrating the synthesis of (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate from L-Phenylalanine methyl ester.

Caption: Workflow for Chiral Pool Synthesis via Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This protocol is a representative procedure based on established methods.[4]

Materials:

-

L-Phenylalanine methyl ester hydrochloride (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Concentrated Hydrochloric Acid (cat.)

-

Toluene

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-phenylalanine methyl ester hydrochloride (1.0 eq) and toluene.

-

Add paraformaldehyde (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic (pH ~8-9).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Strategy II: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This strategy introduces a chiral auxiliary to the molecule, which directs the stereochemical outcome of a key bond-forming reaction. The auxiliary creates a chiral environment, causing one diastereomeric transition state to be favored over the other. After the desired stereocenter is set, the auxiliary is cleaved to reveal the enantiomerically enriched product. The use of N-sulfinyl imines, derived from Ellman's chiral tert-butanesulfinamide, is a powerful and widely used example of this approach.[5][6]

Mechanistic Rationale

The synthesis begins with the condensation of a β-phenethylamine derivative with a glyoxylate ester to form an imine. This imine is then N-sulfinylated using enantiopure tert-butanesulfinamide. The resulting N-sulfinyl imine is activated by a Lewis acid (e.g., BF₃·OEt₂), which coordinates to the sulfinyl oxygen and the ester carbonyl, creating a rigid, chelated intermediate. This conformation sterically blocks one face of the molecule. The intramolecular Friedel-Crafts-type cyclization (a Pictet-Spengler variant) then proceeds from the less hindered face, leading to the formation of the THIQ ring with high diastereoselectivity. The final step is the acidic cleavage of the sulfinyl group, which yields the free amine product. The predictability of the stereochemical outcome based on the auxiliary's chirality is a major advantage of this method.

Diagram 2: Chiral Auxiliary-Mediated Synthesis

A diagram illustrating the key steps in the diastereoselective synthesis of THIQ-3-COOMe using a chiral sulfinyl auxiliary.

Caption: Key stages of the chiral auxiliary-controlled synthesis.

Representative Protocol: Diastereoselective Synthesis via N-Sulfinyl Imine

This protocol is a conceptual representation of the strategy.

Materials:

-

2-Phenylethanamine

-

Methyl glyoxylate

-

(R)-tert-Butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM)

-

Hydrochloric acid in methanol

Procedure:

-

Imine Formation: Condense 2-phenylethanamine with methyl glyoxylate in the presence of a dehydrating agent to form the corresponding imine.

-

Auxiliary Attachment: React the imine with (R)-tert-butanesulfinamide in the presence of Ti(OEt)₄ as a transimination catalyst to form the chiral N-sulfinyl imine. Purify by chromatography.

-

Diastereoselective Cyclization: Dissolve the purified N-sulfinyl imine in anhydrous DCM and cool to -78 °C. Add BF₃·OEt₂ (1.5 eq) dropwise. Allow the reaction to stir for several hours at low temperature, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃. Warm to room temperature, separate the layers, and extract the aqueous phase with DCM. Combine organic layers, dry, and concentrate. Purify the diastereomeric product by column chromatography.

-

Auxiliary Cleavage: Dissolve the purified product in methanol and add a solution of HCl in methanol. Stir at room temperature until the cleavage is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction, extract the product, and purify by chromatography to yield the enantiomerically enriched this compound.

Strategy III: Catalytic Asymmetric Synthesis via Dihydroisoquinoline Reduction

This powerful two-step strategy involves first constructing a prochiral 3,4-dihydroisoquinoline (DHIQ) intermediate, followed by an asymmetric hydrogenation or transfer hydrogenation to set the C3 stereocenter. This approach benefits from the high efficiency and selectivity of modern transition metal catalysis. The key is the enantioselective reduction of the C=N double bond of the DHIQ precursor.

Mechanistic Rationale

Step 1: Bischler-Napieralski Reaction. The synthesis of the DHIQ precursor typically employs the Bischler-Napieralski reaction.[4][7] This involves the cyclodehydration of an N-acyl derivative of phenylalanine methyl ester. A dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) activates the amide carbonyl, which is followed by intramolecular electrophilic attack of the aromatic ring onto the activated intermediate (often a nitrilium ion), forming the DHIQ ring.[8][9]

Step 2: Asymmetric Hydrogenation. The prochiral 3,4-dihydro-3-carbomethoxyisoquinoline is then subjected to asymmetric hydrogenation.[10] A chiral transition metal complex, typically featuring rhodium, ruthenium, or iridium coordinated to a chiral phosphine ligand (e.g., BINAP, Josiphos, Synphos), serves as the catalyst.[10] The substrate coordinates to the chiral metal center, and hydrogen is delivered to one face of the C=N bond in a highly stereocontrolled manner, dictated by the steric and electronic properties of the chiral ligand. This method can provide very high enantiomeric excesses and is often amenable to scale-up.

Diagram 3: Catalytic Asymmetric Hydrogenation Pathway

A schematic showing the two-stage synthesis of chiral THIQ-3-COOMe via a DHIQ intermediate.

Caption: Bischler-Napieralski/Asymmetric Hydrogenation sequence.

Experimental Protocol: Two-Step Synthesis

This protocol outlines the general procedure for this strategy.

Part A: Synthesis of Methyl 3,4-dihydroisoquinoline-3-carboxylate

-

Acylation: Acylate L-phenylalanine methyl ester with a suitable acylating agent (e.g., acetyl chloride) to form the N-acyl derivative.

-

Cyclization: Dissolve the N-acyl-phenylalanine methyl ester in a suitable solvent (e.g., anhydrous acetonitrile or toluene). Add phosphorus oxychloride (POCl₃) (2-3 eq) dropwise at 0 °C.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonia or NaOH solution and extract the product with an organic solvent (e.g., DCM).

-

Dry, concentrate, and purify the crude product by chromatography to obtain the prochiral DHIQ ester.

Part B: Iridium-Catalyzed Asymmetric Hydrogenation [10]

-

Catalyst Preparation: In a glovebox, charge a vial with the iridium precursor [Ir(COD)Cl]₂ (0.01 eq) and the chiral ligand (e.g., (R)-Synphos, 0.022 eq) in a degassed solvent like toluene. Stir for 10-15 minutes.

-

Hydrogenation: Add the DHIQ substrate (1.0 eq) to the catalyst solution.

-

Transfer the vial to a high-pressure autoclave. Purge the autoclave with hydrogen gas several times.

-

Pressurize the autoclave with H₂ (e.g., 40 psi) and heat to the desired temperature (e.g., 70-80 °C).

-

Stir the reaction for 12-24 hours.

-

Cool the autoclave, vent the hydrogen, and concentrate the reaction mixture.

-

Purify the product by flash chromatography.

-

Determine yield and enantiomeric excess (chiral HPLC).

Comparative Analysis and Conclusion

To aid in selecting the most appropriate synthetic route, the three primary strategies are summarized below.

| Strategy | Core Principle | Key Advantages | Potential Limitations | Typical ee |

| I: Chiral Pool | Utilizes stereocenter of natural phenylalanine.[2] | Atom-economical, straightforward, inexpensive starting materials. | Risk of racemization under harsh conditions; limited to L- and D-series.[4] | >95% (optimized) |

| II: Chiral Auxiliary | Diastereoselective cyclization directed by a removable chiral group.[5] | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for auxiliary attachment/removal, lower overall yield. | >98% de |

| III: Asymmetric Catalysis | Enantioselective reduction of a prochiral intermediate.[10] | High enantioselectivity, broad substrate scope possible, catalytic. | Requires specialized chiral ligands and catalysts, high-pressure equipment. | >96% |

The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust strategies available to the practicing scientist. The Chiral Pool approach via the Pictet-Spengler reaction remains the most direct and cost-effective method, provided that racemization can be effectively controlled. For syntheses where absolute stereochemical control and high purity are paramount, and additional synthetic steps are acceptable, the use of a Chiral Auxiliary offers a highly reliable and predictable route. Finally, for its elegance, efficiency, and potential for broad applicability, Catalytic Asymmetric Hydrogenation represents the state-of-the-art, delivering high enantioselectivities through the power of chiral transition metal catalysts. The ultimate choice of method will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired level of enantiopurity.

References

-

Fodor, G., & Nagubandi, S. (1980). The chemistry of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]

-

Kovács, L., et al. (1998). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Monatshefte für Chemie/Chemical Monthly, 129, 1249-1262. [Link]

-

Zhou, J., et al. (2012). Enantioselective Iridium-Catalyzed Hydrogenation of 3,4-Disubstituted Isoquinolines. Angewandte Chemie International Edition, 51(33), 8275-8278. [Link]

-

Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038. [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

Lázár, L. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 22(8), 1293. [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. [Link]

-

Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1934578X1701201018. [Link]

-

Kaur, H., et al. (2020). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 18(2), 199-222. [Link]

-

Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

Sources

- 1. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 7. scribd.com [scribd.com]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate via the Pictet-Spengler Reaction: A Technical Guide

Abstract

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a constrained analog of the amino acid phenylalanine and represents a core structural element in numerous biologically active compounds and pharmaceuticals.[1] Its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. The Pictet-Spengler reaction offers a robust and historically significant method for constructing the tetrahydroisoquinoline ring system.[2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and critical considerations for process optimization and troubleshooting.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline (THIQ) moiety is a prevalent structural motif found in a wide array of natural alkaloids and synthetic compounds with diverse pharmacological activities.[3][5][6] The constrained cyclic structure of THIQ derivatives, particularly those derived from amino acids like phenylalanine, serves to limit conformational flexibility. This property is highly valuable in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets.[7] this compound, as a direct precursor to Tic, is a key building block for creating peptidomimetics and other complex molecular architectures.[1][8]

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, has long been a cornerstone for the synthesis of THIQs.[2][3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3][9] Its enduring utility lies in its reliability and the ability to generate the core THIQ structure in a single, efficient step.

Mechanistic Insights into the Pictet-Spengler Reaction

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Pictet-Spengler reaction proceeds through a well-established pathway:

-

Imine/Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine (in this case, L-phenylalanine methyl ester) and an aldehyde (formaldehyde).[2][10] Under acidic conditions, this initially forms a Schiff base (imine), which is then protonated to generate a highly electrophilic iminium ion.[2][9][10] The acid catalyst is crucial as the imine itself is generally not electrophilic enough to drive the subsequent cyclization.[2]

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular SEAr reaction.[9][10] This key ring-closing step forms the new six-membered heterocyclic ring.

-

Rearomatization: The resulting carbocation intermediate is then deprotonated to restore the aromaticity of the benzene ring, yielding the final 1,2,3,4-tetrahydroisoquinoline product.[9]

Stereochemical Considerations

When using a chiral starting material like L-phenylalanine methyl ester, a new stereocenter is created at the C-1 position of the tetrahydroisoquinoline ring. The reaction can lead to a mixture of cis and trans diastereomers with respect to the pre-existing stereocenter at C-3. The ratio of these diastereomers is influenced by reaction conditions such as temperature and the choice of acid catalyst, with kinetic control at lower temperatures often favoring the cis product.[2][11]

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Protocol

This section provides a detailed, field-proven methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| L-Phenylalanine methyl ester HCl | 215.69 | 7524-50-7 | Starting material |

| Formaldehyde (37 wt. % in H₂O) | 30.03 | 50-00-0 | Carbonyl source |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | Acid catalyst |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in water.

-

Reagent Addition: To the stirred solution, add aqueous formaldehyde (1.1 eq). Subsequently, add concentrated hydrochloric acid dropwise to catalyze the reaction. The addition of a strong acid is critical for the formation of the reactive iminium ion.[2][9]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. The elevated temperature is often necessary to overcome the activation energy for the cyclization of less activated aromatic rings like the phenyl group.[2]

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). The organic layers are combined.

-

Workup - Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[12][13]

-

Mass Spectrometry: To verify the molecular weight of the compound.[14]

-

Chiral HPLC: To determine the diastereomeric ratio if applicable.[13]

Troubleshooting and Process Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Yield | Insufficiently acidic conditions; Inadequate reaction temperature or time.[15] | Ensure the pH is sufficiently acidic after catalyst addition. Gradually increase the reaction temperature and/or extend the reaction time while monitoring via TLC/HPLC to find the optimal balance that avoids decomposition.[15] |

| Formation of Side Products | Over-reaction or polymerization.[15] | Use a slight excess of the formaldehyde to ensure the complete consumption of the amine starting material.[9] Careful control over stoichiometry and temperature can minimize the formation of byproducts. |

| Incomplete Reaction | The aromatic ring is not sufficiently activated for the cyclization to occur. | For challenging substrates, consider using stronger acid catalysts like trifluoroacetic acid (TFA) or Lewis acids.[9][15] However, harsher conditions may also lead to decomposition, so this must be carefully optimized. |

| Difficulty in Purification | Product co-elutes with impurities. | Screen different solvent systems for column chromatography. A gradient elution is often more effective than an isocratic one. If the product is an amine, adding a small amount of triethylamine to the eluent can improve peak shape and separation. |

Conclusion

The Pictet-Spengler reaction remains a highly effective and versatile method for the synthesis of the tetrahydroisoquinoline core. This guide provides a detailed framework for the successful synthesis of this compound, a valuable intermediate for drug discovery and development. By understanding the underlying mechanism and paying close attention to reaction parameters, researchers can reliably produce this important building block. The principles of careful monitoring, controlled conditions, and systematic optimization are key to achieving high yields and purity, paving the way for the development of novel therapeutics.

References

- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs.Organic & Biomolecular Chemistry (RSC Publishing).

- Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives.The Journal of Organic Chemistry - ACS Publications.

- Pictet–Spengler reaction - Wikipedia.

- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC.

- Pictet-Spengler Reaction - J&K Scientific LLC.

- Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed.

- Optimization of reaction conditions for the Pictet-Spengler synthesis - Benchchem.

- Pictet–Spengler reaction - Grokipedia.

- Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives | Request PDF - ResearchGate.

- Pictet-Spengler Isoquinoline Synthesis.

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate.

- Advanced Synthesis: The Versatility of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem.

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. organicreactions.org [organicreactions.org]

- 5. nbinno.com [nbinno.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Spectral Analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Introduction: The Structural Significance of a Constrained Amino Acid Analogue

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a conformationally constrained analogue of the amino acid phenylalanine. Its rigid bicyclic structure makes it a valuable building block in medicinal chemistry and drug development, where it is incorporated into peptides and small molecules to enforce specific three-dimensional arrangements, often leading to enhanced biological activity and selectivity.[1][2] The tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[2]

Accurate and unambiguous structural confirmation of this molecule is paramount, not only to validate its synthesis but also to ensure the integrity of downstream applications. This technical guide provides an in-depth analysis of the key spectral data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—used to characterize this compound. As Senior Application Scientists, we emphasize not just the data itself, but the underlying chemical principles that give rise to the observed spectra, ensuring a robust and reliable characterization workflow.

For clarity in the following spectral discussion, the standard IUPAC numbering for the tetrahydroisoquinoline ring system will be used, as illustrated below.

Figure 1: Molecular structure and atom numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of its unique structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their spatial relationship to neighboring protons (spin-spin coupling).

Causality Behind Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for moderately polar compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with key signals. For compounds with labile N-H protons, DMSO-d₆ can be used to slow down proton exchange and allow for clearer observation of N-H signals and their couplings.

-

Reference Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm, providing a universal reference point for chemical shifts.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Field Insights |

| H-5, H-6, H-7, H-8 | 7.0 - 7.2 | Multiplet | - | 4H | These four protons on the aromatic ring appear as a complex multiplet in the characteristic downfield region for aromatic protons. Their exact shifts and splitting patterns depend on the substitution pattern, but for the unsubstituted ring, they often overlap. |

| H-1 (a, b) | 4.1 - 4.3 | AB quartet or two doublets | Jgem ≈ 15-17 Hz | 2H | The two protons on C-1 are diastereotopic due to the chiral center at C-3. They are adjacent to the nitrogen and the aromatic ring, resulting in a downfield shift. They split each other (geminal coupling) and appear as a distinct AB quartet or two separate doublets. |

| H-3 | 3.8 - 3.9 | Doublet of doublets (dd) | J3,4a ≈ 10-12 Hz, J3,4b ≈ 4-6 Hz | 1H | This methine proton is alpha to both the nitrogen and the electron-withdrawing carboxylate group, shifting it downfield. It is coupled to the two non-equivalent protons on C-4, resulting in a doublet of doublets. |

| -OCH₃ | 3.75 | Singlet | - | 3H | The three protons of the methyl ester group are equivalent and have no adjacent protons, thus appearing as a sharp singlet. This is a highly diagnostic signal. |

| H-4 (a, b) | 3.0 - 3.3 | Multiplet or two dds | Jgem ≈ 16-18 Hz, J3,4a/b | 2H | The C-4 protons are benzylic and adjacent to the chiral C-3, making them diastereotopic. They exhibit complex splitting due to geminal coupling to each other and vicinal coupling to the H-3 proton. |

| N-H | 1.8 - 2.5 | Broad Singlet | - | 1H | The secondary amine proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. |

Note: J values are typical ranges for this structural motif.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Carbon(s) | Chemical Shift (δ, ppm) | Rationale & Field Insights |

| C=O (Ester) | 172 - 175 | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield, making it a key diagnostic peak. |

| C-4a, C-8a | 134 - 138 | These are the quaternary aromatic carbons at the ring fusion points. Their signals are often of lower intensity compared to protonated carbons. |

| C-5, C-6, C-7, C-8 | 126 - 130 | These protonated aromatic carbons appear in the typical range for a benzene ring. Specific assignments often require advanced 2D NMR techniques like HSQC/HMBC. |

| C-3 | 55 - 58 | This methine carbon is attached to both the nitrogen and the carboxylate group, shifting it into the 50-60 ppm range. |

| -OCH₃ | 52 - 54 | The methyl ester carbon signal is sharp and appears in a characteristic region for sp³ carbons attached to an oxygen atom. |

| C-1 | 45 - 48 | This methylene carbon is adjacent to the nitrogen atom and the aromatic ring, resulting in a downfield shift compared to a simple alkane. |

| C-4 | 28 - 32 | The benzylic C-4 carbon is the most upfield of the ring carbons, appearing in the aliphatic region. |

Part 2: Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

While NMR provides the skeletal map, IR and MS offer crucial information about functional groups and overall molecular mass and fragmentation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within the molecule. It is an excellent technique for quickly identifying the presence of key functional groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Significance |

| 3300 - 3400 | N-H Stretch | Medium | Confirms the presence of the secondary amine (N-H) group. The band is typically sharp to moderately broad. |

| 3000 - 3100 | C(sp²)-H Stretch | Medium | Aromatic C-H stretching vibrations, indicating the presence of the benzene ring. |

| 2850 - 2980 | C(sp³)-H Stretch | Medium | Aliphatic C-H stretching from the CH, CH₂, and OCH₃ groups in the molecule. |

| 1735 - 1750 | C=O Stretch | Strong | This is a highly characteristic and strong absorption for the ester carbonyl group. Its position confirms the ester functionality over a carboxylic acid or amide.[4] |

| 1600, 1450-1500 | C=C Stretch | Medium-Weak | Skeletal vibrations of the aromatic ring. |

| 1150 - 1250 | C-O Stretch | Strong | The C-O single bond stretch of the ester group, often appearing as a strong, distinct band. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 191.0946. The high-resolution mass should be within 5 ppm of the calculated exact mass for C₁₁H₁₃NO₂. This peak confirms the molecular formula.

-

Key Fragmentation Pathways:

-

Loss of the methoxycarbonyl group (-COOCH₃): A prominent peak at m/z 132 ([M - 59]⁺) is expected. This fragment corresponds to the stable 1,2,3,4-tetrahydroisoquinoline cation radical formed after the loss of the entire ester side chain.[5]

-

Benzylic Cleavage: The most characteristic fragmentation of THIQ derivatives is the cleavage of the C1-C8a and C4-C4a bonds, leading to the formation of a stable isoquinolinium ion. A fragment at m/z 130 is often observed, resulting from the loss of the C3-C4 portion along with the ester group followed by rearrangement.

-

Loss of a methoxy radical (-OCH₃): A peak at m/z 160 ([M - 31]⁺) corresponding to the formation of an acylium ion is also possible.

-

Part 3: Experimental Protocols & Integrated Workflow

Trustworthy data is built on robust experimental design. The following protocols outline the standard procedures for acquiring high-quality spectral data for this compound.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

-

Expertise Insight: Using a solvent with a known low water content is critical to avoid a large H₂O peak that can obscure signals, especially the N-H proton.

-

-

Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

¹H Acquisition: Acquire a standard one-pulse proton spectrum with 16-32 scans.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

Protocol 2: FT-IR Spectrum Acquisition (ATR)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This step is self-validating as it subtracts the atmospheric (CO₂, H₂O) and instrument background from the sample spectrum.

-

Sample Application: Place a small amount of the neat compound (if an oil) or a finely ground powder (if a solid) directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

Protocol 3: Mass Spectrum Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.[6]

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any volatile impurities.

-

Trustworthiness: The GC step ensures that the mass spectrum being analyzed corresponds to a pure compound, as identified by its retention time.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Integrated Data Analysis Workflow

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of all data points. This workflow illustrates the logical process a scientist follows to confirm the structure of this compound.

A logical workflow for integrated spectral data analysis.

Conclusion

The comprehensive spectral analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework, highlighting key features like the diastereotopic protons at C-1 and C-4. The IR spectrum rapidly confirms the presence of the critical ester and secondary amine functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. By following robust experimental protocols and an integrated analysis workflow, researchers can confidently verify the identity, purity, and structure of this important synthetic building block, ensuring the reliability of their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, methyl ester. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Future Science. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

MDPI. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

An In-depth Technical Guide to the Characterization of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the synthesis and characterization of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical and medicinal chemistry.[1][2] As a key building block, its structural confirmation and purity assessment are paramount for its successful application in drug discovery and organic synthesis.[1][3]

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold found in a wide array of natural products and synthetic molecules exhibiting diverse biological activities.[2][4] This structural motif is a core component of numerous clinically used drugs.[2] this compound, as a derivative, serves as a crucial intermediate for the synthesis of more complex molecules, including potential neuroprotective agents and enzyme inhibitors.[1][3] Its constrained cyclic structure makes it an attractive component for designing peptidomimetics and other conformationally restricted therapeutic agents.[5]

Synthetic Strategy: The Pictet-Spengler Reaction and Subsequent Esterification

The cornerstone for the synthesis of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core is the renowned Pictet-Spengler reaction.[5][6][7] This powerful cyclization reaction provides an efficient route to the THIQ framework.

The Pictet-Spengler Reaction: Mechanism and Experimental Considerations

The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[6] In the case of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the reaction typically involves the condensation of L-phenylalanine with formaldehyde. The choice of acid catalyst, such as trifluoroacetic acid or boron trifluoride etherate, can significantly influence the reaction efficiency.[7] While the reaction is robust, careful control of temperature and reaction time is crucial to minimize side-product formation. The traditional Pictet-Spengler reaction was often limited to substrates with electron-donating groups on the aromatic ring; however, the use of superacid catalysts has expanded its scope to less activated systems.[8]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

-

Reactant Preparation: Dissolve L-phenylalanine in an aqueous acidic solution (e.g., hydrochloric acid).

-

Aldehyde Addition: Add an aqueous solution of formaldehyde to the reaction mixture.

-

Reaction Conditions: Heat the mixture under reflux for a specified period (typically several hours).

-

Work-up and Isolation: Cool the reaction mixture and adjust the pH to precipitate the crude 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The product can then be collected by filtration and purified by recrystallization.

Esterification: Converting the Carboxylic Acid to its Methyl Ester

Following the successful synthesis of the carboxylic acid, the next step involves its conversion to the corresponding methyl ester. The Fischer esterification is a classic and widely used method for this transformation.[9]

Mechanism: The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[9]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Suspend 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in dry methanol.

-

Catalyst Addition: Add a suitable acid catalyst, such as thionyl chloride or a strong acid like sulfuric acid, dropwise at a low temperature (e.g., 0 °C).[10]

-

Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Remove the solvent under reduced pressure. The resulting residue, often the hydrochloride salt of the ester, can be purified by recrystallization from a suitable solvent system like methanol-diethyl ether.[10]

Caption: Synthetic workflow for this compound.

Structural Elucidation and Characterization

A battery of analytical techniques is employed to unequivocally confirm the structure and assess the purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides crucial information about the electronic environment and connectivity of the protons in the molecule. Key expected signals include:

-

Aromatic protons in the range of δ 7.0-7.5 ppm.

-

A singlet for the methyl ester protons around δ 3.7 ppm.

-

Signals for the diastereotopic protons of the CH₂ groups in the tetrahydroisoquinoline ring system, which may appear as complex multiplets.

-

A signal for the proton at the C3 chiral center.

-

A broad singlet for the N-H proton. Anomalous line broadening in the ¹H NMR spectra of some 3,4-dihydroisoquinolines has been reported, which is a factor to consider during spectral interpretation.[11]

-

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Expected signals would include:

-

A signal for the carbonyl carbon of the ester at approximately δ 170-175 ppm.

-

Signals for the aromatic carbons in the range of δ 125-140 ppm.

-

A signal for the methoxy carbon of the ester around δ 52 ppm.

-

Signals for the aliphatic carbons of the THIQ ring.

-

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 191.0946 for the chemical formula C₁₁H₁₃NO₂. Common fragmentation patterns for tetrahydroisoquinolines involve cleavage of the bonds benzylic to the nitrogen atom and the aromatic ring.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands would include:

-

An N-H stretching vibration around 3300-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹.

-

A strong C=O stretching vibration for the ester carbonyl group around 1730-1750 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

Physical and Chemical Properties

The physical properties of this compound and its hydrochloride salt are important for its handling and application.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₂ (hydrochloride) | [12] |

| Molecular Weight | 227.69 g/mol (hydrochloride) | [12][13] |

| Melting Point | 248-250 °C (decomposes) for the (S)-hydrochloride | [10] |

| Appearance | Crystalline solid |

Applications in Research and Development

This compound is a valuable starting material in several areas of research:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders such as Alzheimer's and Parkinson's disease.[1]

-

Neuroprotective Agents: The THIQ scaffold is being investigated for the development of neuroprotective compounds.[1]

-

Biochemical Research: This compound is utilized in studies of neurotransmitter systems to better understand brain chemistry.[1]

-

Organic Synthesis: As a versatile building block, it enables the creation of more complex and novel molecules.[1]

Conclusion

The characterization of this compound is a multi-faceted process that relies on a combination of robust synthetic methods and a suite of analytical techniques. The Pictet-Spengler reaction followed by esterification provides a reliable route to this important building block. Thorough spectroscopic analysis using NMR, MS, and IR is essential to confirm its structure and ensure its purity, thereby enabling its effective use in the advancement of medicinal chemistry and drug discovery.

Caption: Analytical workflow for the characterization of the target compound.

References

- Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (URL not available)

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochloride - J&K Scientific. (URL not available)

- A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (URL not available)

- Pictet-Spengler reaction - Name-Reaction.com. (URL not available)

- The Pictet-Spengler Reaction Updates Its Habits - ResearchG

- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (URL not available)

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchG

- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (URL not available)

- Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxyl

- Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. (URL not available)

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL not available)

- S-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid - Chem-Impex. (URL not available)

-

3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | C11H14ClNO2 | CID 12248067 - PubChem. [Link]

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (URL not available)

-

Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]

- 67123-97-1|1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid - BLDpharm. (URL not available)

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

- (PDF)

- 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not available)

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem. [Link]

- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - Sigma-Aldrich. (URL not available)

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. (URL not available)

- This compound hydrochloride - CAS:57060-88-5. (URL not available)

- Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl

- This compound - Amerigo Scientific. (URL not available)

-

Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 6. name-reaction.com [name-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | C11H14ClNO2 | CID 12248067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound hydrochloride - CAS:57060-88-5 - Sunway Pharm Ltd [3wpharm.com]

An In-Depth Technical Guide to the Biological Activity of Novel Tetrahydroisoquinoline Derivatives

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a heterocyclic motif of significant interest in the field of drug discovery and development.[1][2] This structural scaffold is prevalent in a vast array of natural products, particularly alkaloids, and has been identified as a "privileged structure."[3][4] This designation is due to its remarkable ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] Both naturally occurring and synthetic THIQ derivatives have demonstrated a broad spectrum of biological effects, including potent anticancer, neuroprotective, and antimicrobial properties.[1][3][5] This guide provides a technical overview of the key biological activities of novel THIQ derivatives, delves into the underlying structure-activity relationships (SAR), and presents standardized experimental workflows for their evaluation.

Key Therapeutic Areas and Biological Activities

The inherent structural rigidity and three-dimensional character of the THIQ nucleus allow for precise orientation of substituents, enabling high-affinity interactions with various enzymes and receptors. This has led to the exploration of THIQ derivatives in multiple therapeutic domains.

Anticancer Activity

THIQ derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against numerous human cancer cell lines.[1][6] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.[1][6]

-

Mechanism of Action: Many THIQ-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death), causing DNA fragmentation, inhibiting tubulin polymerization which disrupts mitosis, and arresting the cell cycle.[1][6] A notable example is Trabectedin (ET-743), a marine-derived THIQ alkaloid used in the treatment of soft tissue sarcoma and ovarian cancer.[7]

-

Target Inhibition: Recent research has focused on designing THIQ derivatives to inhibit specific oncogenic targets. For instance, derivatives have been developed as potent inhibitors of Kirsten rat sarcoma (KRas) oncogene, which is frequently mutated in cancers like colorectal, lung, and pancreatic cancer.[7][8] Studies have shown that THIQ derivatives with specific substitutions, such as a chloro group on a pendant phenyl ring, exhibit significant KRas inhibition with IC50 values in the low micromolar range.[7][8]

Neuroactivity: Neuroprotection and Neuromodulation

The THIQ scaffold is of particular interest in neuroscience due to its structural similarity to endogenous neurochemicals and its ability to cross the blood-brain barrier.[3][9] This has spurred the development of THIQ derivatives for treating neurodegenerative disorders and other central nervous system (CNS) conditions.

-

Neuroprotection: Certain THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective properties in models of Parkinson's disease.[9][10][11] The mechanism often involves scavenging free radicals, reducing oxidative stress, and inhibiting neuronal apoptosis.[3] Interestingly, the neuroactivity can be highly dependent on the substitution pattern; for example, hydroxyl substitutions on the 1MeTIQ core tend to decrease neurotoxicity and can enhance neuroprotective effects, while methoxyl groups may increase toxicity.[10]

-

Receptor Modulation: THIQ analogs have been successfully designed as modulators for various CNS receptors. A notable area of research is the development of positive allosteric modulators (PAMs) for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subunits like GluN2B.[12] Such compounds have therapeutic potential in treating neurological and psychiatric disorders characterized by NMDA receptor hypofunction.[12]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. THIQ derivatives have shown considerable promise in this area, with activity against a range of bacteria and fungi.[13][14][15]

-

Antibacterial Action: Synthetic THIQs have demonstrated potent activity against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[14] Some novel alkynyl isoquinoline derivatives have been shown to be bactericidal and capable of reducing MRSA load within macrophages, a feat not achieved by conventional antibiotics like vancomycin.[14]

-

Antitubercular Potential: The THIQ scaffold has been used to develop inhibitors of Mycobacterium tuberculosis (M.tb).[16] These compounds can target essential enzymes like ATP synthase, which is also the target of the clinically effective drug bedaquiline.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of THIQ derivatives is critically dependent on the nature, position, and stereochemistry of substituents on the core structure. Understanding these SARs is fundamental to designing more potent and selective drug candidates.

-

Influence of Substituents: SAR studies consistently show that electron-donating and electron-withdrawing groups on the THIQ backbone play a vital role in modulating biological potential.[5] For example, in a series of antitubercular THIQs, increased lipophilicity generally correlated with improved potency.[16] The nature of linker groups used to attach side chains is also crucial; flexible linkers like -CH2- or -CONH- were found to be more effective than rigid ones like -CO- in certain antitubercular series, suggesting that the precise positioning of a terminal aromatic ring is key for target binding.[16]

-

Stereochemistry: The stereochemistry at chiral centers, particularly at the C1 position, can have a profound impact on activity. For NMDA receptor modulators, it was found that the S-(-) enantiomer was active at GluN2B, GluN2C, and/or GluN2D subunits, whereas the R-(+) enantiomer was only active at GluN2C/D subunits, highlighting the stereospecificity of the interaction.[12]

Experimental Workflows for Activity Assessment

A systematic approach to evaluating the biological activity of novel THIQ derivatives is essential. The following section outlines core experimental protocols, emphasizing the rationale behind each step.

General Workflow for Drug Discovery

The path from a novel compound to a potential drug candidate involves a multi-stage screening process. This workflow ensures that resources are focused on the most promising molecules.

Caption: High-level workflow for THIQ derivative drug discovery.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay used to assess the metabolic activity of cells. It serves as a primary screen for cytotoxicity. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding a purple formazan product, whereas dead cells do not. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., HCT116 colorectal cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel THIQ derivatives in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol: In Vitro Antibacterial Susceptibility Test (Broth Microdilution)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a bacterium. This assay is crucial for quantifying the potency of novel THIQ derivatives.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the THIQ compounds in MHB.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This results in the desired final bacterial concentration. Include a growth control (bacteria + medium) and a sterility control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

Quantitative data from screening assays should be presented clearly to facilitate comparison and SAR analysis.

Table 1: Hypothetical Anticancer Activity of Novel THIQ Derivatives

| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF-7 |

| THIQ-001 | -H | -OCH3 | 25.4 | 31.2 |

| THIQ-002 | 4-Cl-Phenyl | -OCH3 | 1.8[7] | 4.5 |

| THIQ-003 | 4-CF3-Phenyl | -OCH3 | 2.1[7] | 5.8 |

| THIQ-004 | 4-Cl-Phenyl | -H | 3.2 | 7.1 |

| Doxorubicin | - | - | 0.5 | 0.8 |

Data is hypothetical but reflects trends where electron-withdrawing aromatic substituents at R1 enhance potency.

Signaling Pathway Visualization

Understanding how a compound interacts with cellular pathways is key to elucidating its mechanism of action. The diagram below illustrates a simplified pathway where a THIQ derivative inhibits a key oncogenic signaling cascade.

Caption: Inhibition of the KRas signaling pathway by a THIQ derivative.

Future Directions and Conclusion

The tetrahydroisoquinoline scaffold continues to be a highly productive starting point for the development of new therapeutic agents.[1] Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single THIQ molecules that can modulate multiple targets simultaneously offers a compelling strategy for complex diseases like cancer.[1]

-

Improving Pharmacokinetics: Enhancing properties like solubility, metabolic stability, and brain penetration will be crucial for translating potent in vitro activity into in vivo efficacy, particularly for CNS disorders.

-

Novel Scaffolds: While the core THIQ structure is valuable, further exploration of fused heterocyclic systems incorporating the THIQ motif may yield compounds with novel biological activities.

References

- Verma, A., Kumar, S., Sharma, P., Singh, S., & Kumar, V. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present).

-

Devereux, M., et al. (2017). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 25(22), 5916-5927. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15695-15727. [Link]

-

Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1). [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 15695-15727. [Link]

-

El-Sayed, N. N. E., et al. (2020). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega, 5(1), 1017-1026. [Link]

-

Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(15), 6567-6583. [Link]

-

Yadav, P., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

-

Gutta, M., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 24(18), 3349. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

Nde, C. N., et al. (2018). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 23(10), 2549. [Link]

-

Williams, A. L., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9446-9524. [Link]

-

Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]

-

Gutta, M., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed. [Link]

-

Various Authors. (2021). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. ResearchGate. [Link]

-

Various Authors. (2024). Natural and synthetic isoquinoline derivatives with antimicrobial activity. ResearchGate. [Link]

-

Naoi, M., Maruyama, W., & Yi, H. (2004). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. ResearchGate. [Link]

-

Wąsik, A., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Chemical Neuroscience, 14(20), 3749-3760. [Link]

-

Naoi, M., Maruyama, W., & Yi, H. (2004). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. Journal of the Mass Spectrometry Society of Japan, 52(1), 19-27. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease [jstage.jst.go.jp]

- 12. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate as a Constrained Amino Acid Analog in Peptide and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the quest for therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a paramount objective. Conformational constraint of peptide backbones has emerged as a powerful strategy to achieve these goals. This technical guide provides a comprehensive exploration of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (M-Tic-OH), a conformationally restricted analog of phenylalanine and a surrogate for proline. We will delve into its synthesis, stereochemical considerations, and profound impact on peptide secondary structure. Furthermore, this guide will furnish detailed experimental protocols for its synthesis and incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), alongside an analysis of its application in the design of pharmacologically active agents, underscored by its role in the development of the angiotensin-converting enzyme (ACE) inhibitor, quinapril.

The Imperative for Conformational Constraint in Peptide Therapeutics